
2-Phenyl-1,3,6,2-trioxaborocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1,3,6,2-trioxaborocane is a boron-containing heterocyclic compound It is characterized by a unique structure that includes a boron atom integrated into a cyclic framework with oxygen and carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3,6,2-trioxaborocane typically involves the reaction of phenylboronic acid with a suitable diol under dehydrating conditions. One common method is the reaction of phenylboronic acid with ethylene glycol in the presence of a dehydrating agent such as toluene or xylene. The reaction is usually carried out under reflux conditions to facilitate the removal of water, leading to the formation of the cyclic boronate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-1,3,6,2-trioxaborocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylboronic acid and other boron-containing species.
Reduction: Reduction reactions can convert the boronate ester to boronic acid derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Phenylboronic acid.
Reduction: Boronic acid derivatives.
Substitution: Substituted phenylboronic esters.
Applications De Recherche Scientifique
2-Phenyl-1,3,6,2-trioxaborocane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored as a potential drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-Phenyl-1,3,6,2-trioxaborocane involves its ability to form stable complexes with various nucleophiles. The boron atom in the compound acts as a Lewis acid, facilitating the formation of boron-nitrogen and boron-oxygen bonds. This property is exploited in various chemical reactions and applications, including catalysis and drug delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-1,3,2-dioxaborolane: Another boron-containing heterocycle with similar reactivity but different structural properties.
Phenylboronic acid: A simpler boron compound used in similar applications but lacks the cyclic structure of 2-Phenyl-1,3,6,2-trioxaborocane.
Uniqueness
This compound is unique due to its cyclic structure, which imparts distinct chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound in various applications, particularly in organic synthesis and materials science.
Propriétés
Numéro CAS |
53690-21-4 |
|---|---|
Formule moléculaire |
C10H13BO3 |
Poids moléculaire |
192.02 g/mol |
Nom IUPAC |
2-phenyl-1,3,6,2-trioxaborocane |
InChI |
InChI=1S/C10H13BO3/c1-2-4-10(5-3-1)11-13-8-6-12-7-9-14-11/h1-5H,6-9H2 |
Clé InChI |
GBHHVJXIOJPKDB-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCOCCO1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


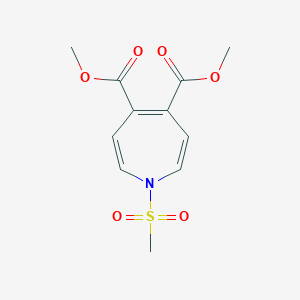

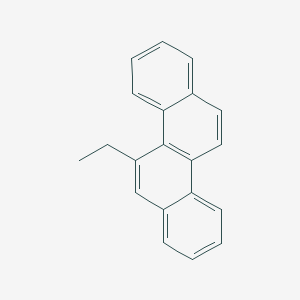
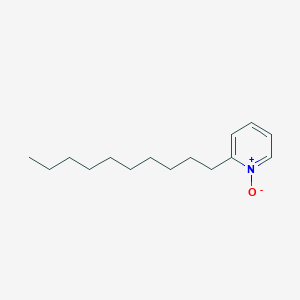
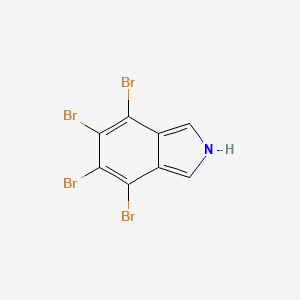
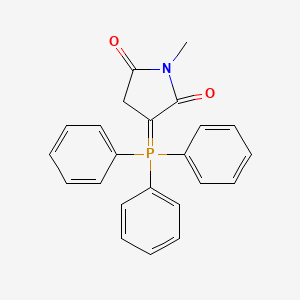
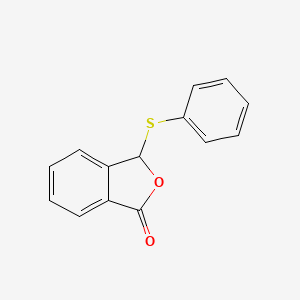



![5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14647451.png)
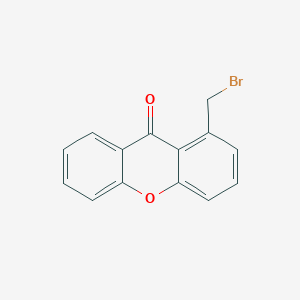
![2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane](/img/structure/B14647466.png)
![Bicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B14647473.png)
